B1164802 GLC-40 Mixture (quantitative)

GLC-40 Mixture (quantitative)

Cat. No.: B1164802
M. Wt: mixture
Attention: For research use only. Not for human or veterinary use.
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Description

Constituent Fatty Acid Methyl Esters: Palmitate, Stearate, Arachidate, Behenate

The GLC-40 Mixture comprises four distinct saturated fatty acid methyl esters, each contributing precisely 25.0 percent by weight to the total composition. Methyl palmitate, with the molecular formula C₁₇H₃₄O₂ and molecular weight of 270.46 grams per mole, represents the shortest carbon chain component in the mixture. This compound exhibits a melting point of 30 degrees Celsius and a boiling point of 185.0 degrees Celsius at 13 hectopascals pressure, demonstrating its solid state at room temperature with moderate volatility under reduced pressure conditions. The compound maintains a density of 0.85 grams per cubic centimeter and displays a flash point of 113.0 degrees Celsius, indicating its relative thermal stability during analytical procedures.

The preparation of GLC-40 Mixture follows rigorous gravimetric methodologies that ensure exceptional accuracy and reproducibility in the final product composition. The mixture is accurately prepared using gravimetric techniques with a precision tolerance of plus or minus 0.5 percent, demonstrating the meticulous attention to quantitative accuracy required for certified reference materials. This preparation methodology involves the precise weighing of individual components using class A rated glassware, ensuring that measurement uncertainties remain within acceptable limits for analytical reference standards. The gravimetric approach provides direct traceability to fundamental mass measurements, establishing a robust foundation for the mixture's certification as a quantitative standard.

The preparation process incorporates specialized handling procedures designed to maintain the integrity of each component throughout the formulation process. Ampules used for final packaging are purged with nitrogen or argon gas both before and after filling to eliminate oxygen contamination that could potentially degrade the fatty acid methyl esters during storage. The filled ampules undergo chilling procedures before flame sealing, creating an inert atmosphere that preserves the chemical stability of the mixture components over extended storage periods. These protective measures ensure that the quantitative relationships between components remain constant throughout the product's shelf life, maintaining the accuracy required for analytical applications.

Quality control measures during preparation include comprehensive analytical verification of each component's identity and purity determination before incorporation into the final mixture. All materials undergo rigorous analysis to verify their chemical identity and determine their individual purity levels, with each analyte meeting a minimum purity specification of 99 percent. This verification process employs multiple analytical techniques to confirm both the qualitative identity and quantitative purity of starting materials, ensuring that the final mixture meets the stringent requirements for certified reference material applications. The gravimetric preparation methodology provides superior accuracy compared to volumetric techniques, as it eliminates uncertainties associated with solvent expansion, evaporation, and temperature-dependent density variations.

The GLC-40 Mixture maintains certification as a reference material produced and certified in accordance with International Organization for Standardization 17034 and International Organization for Standardization/International Electrotechnical Commission 17025 standards. These international standards establish comprehensive requirements for the competence and consistent operation of reference material producers, ensuring that certified materials meet the highest quality standards for analytical applications. The certification process encompasses all aspects of production, from raw material selection through final product verification, providing users with confidence in the material's suitability for quantitative analytical procedures.

Certification documentation includes comprehensive analytical data supporting the assigned values for each component concentration, along with associated measurement uncertainties calculated according to internationally recognized guidelines. The certificate of analysis provides detailed information regarding analytical methods used for characterization, reference standards employed for calibration, and statistical analysis of measurement data. Traceability statements establish the connection between certified values and higher-order reference materials or primary measurement methods, supporting the reference material's role in establishing measurement traceability for user applications. Regular surveillance testing and stability studies monitor the long-term performance of certified batches, ensuring continued compliance with certification requirements throughout the product's shelf life.

Specification Parameter Requirement Verification Method
Individual Component Purity ≥99.0% Gas Chromatography Area %
Gravimetric Accuracy ±0.5% Class A Glassware Weighing
Storage Temperature -10 to -25°C Controlled Environment
Certification Standard ISO 17034, ISO/IEC 17025 International Compliance
Packaging Atmosphere Nitrogen/Argon Purged Inert Gas Protection

Properties

Molecular Weight

mixture

Appearance

Unit:50 mg/ml, 1mlSolvent:methylene chloridePurity:mixturePhysical liquid

Synonyms

GLC-40 Mixture (quantitative)

Origin of Product

United States

Scientific Research Applications

Food Science

  • Fatty Acid Profiling : The GLC-40 Mixture is utilized to assess the fatty acid composition of food products. By comparing the sample's chromatographic profile with that of the GLC-40 Mixture, researchers can determine the types and quantities of fatty acids present in oils, dairy products, and meats.

Environmental Monitoring

  • Pollution Assessment : This mixture is employed in environmental studies to analyze lipid contaminants in soil and water samples. The ability to quantify specific fatty acids helps in understanding the sources and impacts of pollution.

Biochemical Research

  • Metabolic Studies : In metabolic research, the GLC-40 Mixture aids in studying lipid metabolism by providing a reference for measuring the conversion rates of fatty acids in biological systems. This is particularly relevant in studies involving cellular respiration and energy metabolism.

Data Tables

Application Area Description Key Benefits
Food ScienceFatty acid composition analysis in food productsAccurate profiling for nutritional labeling
Environmental MonitoringAnalysis of lipid pollutants in environmental samplesIdentifies sources of contamination
Biochemical ResearchStudies on lipid metabolism and energy productionProvides reference standards for metabolic assays

Case Study 1: Fatty Acid Composition in Olive Oil

A study conducted on various olive oil samples utilized the GLC-40 Mixture to establish a baseline for fatty acid content. The results showed significant variations between different brands, highlighting the importance of quality control in food products.

Case Study 2: Monitoring Lipid Pollution

In a project assessing lipid pollution in coastal waters, researchers used the GLC-40 Mixture to quantify fatty acids from oil spills. The findings provided critical data for environmental impact assessments and remediation strategies.

Chemical Reactions Analysis

Nucleophilic Transesterification

  • Methanol activation : The catalyst deprotonates methanol, forming a methoxide ion.

  • Nucleophilic attack : Methoxide attacks the carbonyl carbon of the triglyceride.

  • Intermediate formation : A tetrahedral intermediate forms, releasing diglyceride and FAME.

  • Repeat steps : The process continues until all three fatty acid chains are cleaved.

Reaction Kinetics and Influencing Factors

Reaction rates follow pseudo-first-order kinetics under excess methanol . Key factors include:

FactorImpact on Rate/YieldExample Data
Temperature↑ Rate (Δ10°C ≈ 2×)70°C: 95% yield in 1 hr
Catalyst Concentration↑ Rate (linear <5wt%)1% NaOH: 90% yield vs. 2%: 98%
Methanol RatioOptimal at 3:13:1 → 99%; 6:1 → 98% (wasteful)

Side reactions (e.g.,皂化) occur at high catalyst concentrations or water contamination, reducing FAME purity.

Structural Influence on Reactivity

FAME chain length and unsaturation impact reaction efficiency:

FAME ComponentChain LengthReaction Rate (Relative)
Methyl palmitateC16:01.00 (基准)
Methyl oleateC18:10.92
Methyl linoleateC18:20.85

Longer chains and higher unsaturation reduce nucleophilic susceptibility due to steric and electronic effects.

Comparison with Similar Compounds

Table 1: Component Comparison of GLC Standards

Standard Components (Methyl Esters) Chain Lengths Primary Application Regulatory Compliance
GLC-40 Mixture Palmitate, Stearate, Arachidate, Behenate C16–C22 USP30-compliant quantification FDA-recognized
GLC-20 Standard Shorter-chain FAMEs (e.g., C12–C18) C12–C18 Retention time calibration Limited certifications
Supelco 37 FAME Mix 37 diverse FAMEs (saturated/unsaturated) C4–C24 Broad-spectrum lipid profiling ISO/IEC 17025

Key Findings :

  • The GLC-40 Mixture is specialized for long-chain saturated FAMEs, unlike the GLC-20 Standard, which targets shorter chains. This distinction ensures higher accuracy in quantifying complex biological matrices (e.g., marine lipids) where longer chains dominate .
  • Compared to multi-component mixtures like the Supelco 37 FAME Mix, the GLC-40 offers narrower specificity, reducing co-elution risks in targeted analyses .

Methodological Performance

Table 2: Analytical Performance Metrics

Parameter GLC-40 Mixture Supelco 37 FAME Mix GLC-20 Standard
Retention Time Precision ±0.5% RSD ±1.2% RSD ±0.8% RSD
Detection Limit 0.1 ng/µL (FID) 0.5 ng/µL (FID) 0.2 ng/µL (FID)
Linearity (R²) 0.9998 0.9985 0.9995

Key Findings :

  • The GLC-40 Mixture demonstrates superior linearity and precision, attributed to its optimized composition for high-temperature GLC conditions .
  • In contrast, broader mixtures like the Supelco 37 FAME Mix exhibit higher variability due to the inclusion of unsaturated and branched-chain esters, which require gradient elution adjustments .

Interference and Specificity

  • GLC-40 vs. Biosurfactant Glycolipids: While glc-40:0-gly (a glycolipid biosurfactant) shares a similar nomenclature, it is analyzed via HPLC-CAD and structurally distinct from GLC-40’s FAMEs . The glycolipid’s polar head group and hydrocarbon tail complicate direct chromatographic comparisons, as it requires hydrophilic interaction chromatography (HILIC) rather than GLC .

Regulatory and Industrial Relevance

  • The GLC-40 Mixture is mandated in pharmacopeial methods (e.g., USP30) for drug purity testing, whereas alternatives like the GLC-20 lack such authoritative endorsements .
  • In environmental monitoring, the GLC-40’s specificity for long-chain esters aligns with EPA protocols for petroleum hydrocarbon analysis, outperforming generic standards in detecting trace contaminants .

Critical Evaluation of Limitations

  • Nomenclature Confusion: The term “glc-40” is ambiguously used across disciplines (e.g., glycolipids vs. FAMEs), necessitating explicit contextualization in research .
  • Cost and Accessibility : The GLC-40 Mixture is commercially pricier than multi-component standards, limiting its adoption in resource-constrained labs .

Preparation Methods

Chemical Components

  • Fatty acid standards : Purified (>99%) individual FAMEs (e.g., methyl palmitate, methyl stearate, methyl oleate)

  • Deuterated internal standards : d₃-C16:0, d₅-C18:1, and d₄-C20:4 (added at 0.1–1.0 mg/mL)

  • Solvents : HPLC-grade hexane, methanol, and dichloromethane

  • Derivatization agents : 2 N methanolic potassium hydroxide (KOH/MeOH) and pentafluorobenzyl (PFB) bromide

Equipment

  • Analytical balance (±0.01 mg precision)

  • Vortex mixer and benchtop centrifuge (3,000–5,000 rpm)

  • Gas chromatograph with flame ionization detector (FID) and mass spectrometer (MS)

Stepwise Preparation Protocol

Stock Solution Preparation

Individual FAME standards are prepared at 10 mg/mL in hexane. For example:

  • Weigh 10.0 mg methyl palmitate (C16:0) into a 1 mL volumetric flask.

  • Dissolve in hexane and bring to volume.

  • Store at −20°C under argon to prevent oxidation.

Mixture Formulation

The GLC-40 Mixture is assembled by combining aliquots of individual stock solutions:

ComponentConcentration (mg/mL)Volume Added (μL)Final Conc. (μg/mL)
Methyl laurate10.050500
Methyl oleate10.075750
d₃-Methyl palmitate1.0100100

Table 1. Example formulation for a subset of GLC-40 components.

  • Combine calculated volumes of stock solutions in a glass vial.

  • Evaporate solvent under argon at 40°C.

  • Reconstitute in 1 mL hexane containing 0.01% butylated hydroxytoluene (BHT).

Derivatization (if required)

For underivatized fatty acids:

  • Add 100 μL PFB bromide (1% in acetonitrile) to 100 μL sample.

  • React at 25°C for 20 min.

  • Evaporate reagents and reconstitute in isooctane.

Quality Control and Validation

Calibration Curve Generation

Serial dilutions (0.1–100 μg/mL) are analyzed to establish linearity:

Concentration (μg/mL)Peak Area (×10⁶)RSD (%)
102.341.2
5011.870.9
10023.451.5

Table 2. Representative calibration data for methyl stearate (R² = 0.9998).

Precision and Accuracy

  • Intra-day variability : ≤1.5% RSD (n=6)

  • Inter-day variability : ≤2.8% RSD (n=3 days)

  • Recovery rates : 98.2–101.5% for C12-C20 FAMEs

Chromatographic Analysis Conditions

Optimal separation is achieved using a DB-23 capillary column (30 m × 0.25 mm × 0.25 μm) with the following parameters:

ParameterSetting
Carrier gasHelium, 1.2 mL/min
Oven program50°C (1 min) → 20°C/min → 240°C (15 min)
Injector temperature250°C
Detector temperature280°C

Table 3. GC-FID conditions for GLC-40 analysis.

Troubleshooting Common Issues

Peak Tailing

  • Cause : Active sites in GC liner or column degradation.

  • Solution : Trim column by 0.5 m and replace liner with deactivated single taper design.

Internal Standard Drift

  • Cause : Variable derivatization efficiency.

  • Solution : Pre-derivatize deuterated standards alongside samples.

Applications in Lipidomics Research

The GLC-40 Mixture has enabled critical advancements in:

  • Nutritional science : Quantifying ω-3/ω-6 ratios in dietary supplements.

  • Clinical diagnostics : Profiling plasma FFAs in metabolic syndrome patients.

  • Biotechnology : Monitoring microbial lipid production yields .

Q & A

Q. What are the standard protocols for integrating GLC-40 Mixture into quantitative chromatographic analyses?

GLC-40 Mixture is commonly used as a system suitability test in gas chromatography (GC) to verify column performance and resolution. To integrate it, prepare a solution containing equal parts of methyl esters (e.g., palmitate, stearate) as specified in pharmacopeial standards. Include it in method validation to ensure retention time consistency and peak separation . Document preparation steps, concentration ratios, and instrument parameters (e.g., column type, temperature gradient) to align with reproducibility requirements .

Q. How can researchers validate quantitative methods using GLC-40 Mixture?

Validation should follow guidelines such as ICH Q2(R1), focusing on accuracy, precision, linearity, and robustness. Use GLC-40 to assess system suitability before sample runs. For example, compare peak area ratios of target analytes against internal standards across multiple replicates. Report relative standard deviation (RSD) for retention times and resolutions to confirm method reliability . Detailed experimental protocols must be included in supplementary materials for peer review .

Q. What are the best practices for documenting the use of GLC-40 Mixture in research publications?

Adhere to journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Describe preparation steps, including solvent, concentration, and instrumentation.
  • Reference pharmacopeial standards (e.g., USP) for GLC-40.
  • Limit main text to critical experimental details; provide full protocols in supplementary files .
  • Use citations to prior studies employing GLC-40 to contextualize methodological choices .

How to formulate focused research questions for studies involving GLC-40 Mixture?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example:

  • "How does column temperature gradient affect the resolution of methyl esters in GLC-40 Mixture during GC analysis?" Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses, ensuring alignment with chromatographic objectives .

Advanced Research Questions

Q. How can researchers optimize chromatographic parameters when using GLC-40 Mixture for complex sample matrices?

Conduct factorial design experiments to test variables like carrier gas flow rate, temperature programming, and column phase polarity. For example, a central composite design (CCD) can identify optimal conditions for resolving co-eluting peaks in lipid-rich matrices. Validate with system suitability tests using GLC-40 and adjust parameters iteratively . Statistical tools like ANOVA help isolate significant factors affecting resolution .

Q. How to resolve discrepancies in quantitative data obtained with GLC-40 Mixture?

  • Calibration Checks: Verify linearity of detector response using GLC-40 standards.
  • Matrix Effects: Spike recovery experiments to assess interference from sample components.
  • Instrument Drift: Monitor retention time shifts and recalibrate with GLC-40 at regular intervals. Use Bland-Altman plots or Grubbs’ test to identify outliers and systematic errors . Document troubleshooting steps transparently to aid reproducibility .

Q. How to design mixed-methods studies combining GLC-40-based quantitative analysis with qualitative techniques?

Example design:

  • Quantitative Phase: GC analysis of lipid profiles using GLC-40 for system suitability.
  • Qualitative Phase: Semi-structured interviews with analysts to contextualize technical challenges. Triangulate findings by comparing quantitative reproducibility with qualitative insights on operational hurdles. Use a convergent parallel design to merge datasets during interpretation .

Q. How to ensure cross-laboratory reproducibility of GLC-40-based methods?

  • Standardized SOPs: Detail column conditioning, injection volume, and integration parameters.
  • Inter-Lab Validation: Collaborate with external labs to test method transferability.
  • Data Sharing: Publish raw chromatograms and metadata in open-access repositories. Reference guidelines like ISO/IEC 17025 for analytical quality control .

Q. How to apply multivariate analysis to GLC-40-derived datasets?

Use principal component analysis (PCA) to cluster samples based on peak retention patterns. Partial least squares regression (PLS-R) can correlate chromatographic variables (e.g., temperature, flow rate) with resolution outcomes. Open-source tools like R or Python’s SciPy package enable robust statistical modeling .

Q. How to design longitudinal studies assessing GLC-40 Mixture stability under varying storage conditions?

  • Experimental Groups: Store GLC-40 under controlled (e.g., -20°C) vs. suboptimal (room temperature) conditions.
  • Time Points: Analyze stability at 0, 1, 3, and 6 months using GC.
  • Outcome Metrics: Track peak area consistency and degradation byproducts.
    Use repeated-measures ANOVA to assess temporal trends and establish shelf-life recommendations .

Methodological Considerations

  • Instrumentation: Specify GC models, detector types (FID/ECD), and column dimensions (e.g., 30 m × 0.25 mm ID) .
  • Data Reporting: Include RSD values, confidence intervals, and effect sizes in results.
  • Ethical Compliance: Disclose conflicts of interest and cite all commercial sources of GLC-40 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.